C7-Butylamino vs. C7-Imidazole Substitution: Predicted Impact on Kinase Selectivity Profile Based on Class-Level SAR
Within the pyrimido[4,5-d]pyrimidine-2,4-dione series, the C7 substituent is a critical determinant of kinase selectivity. The target compound bears a flexible n-butylamino group at C7, whereas a close structural analog, 3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, carries a rigid, aromatic imidazole at the same position . Published SAR from the EGFR inhibitor series (compounds 20a–20g) demonstrates that alterations at the C7 position shift IC50 values against EGFR L858R/T790M from >10 nM to subnanomolar levels depending on the nature and length of the C7-amino substituent [1]. Although direct assay data for the target compound are not yet published, the n-butylamino group provides a distinct hydrogen-bond donor profile and conformational flexibility compared to the imidazole analog, which is predicted to alter kinase binding poses and selectivity based on class-level inference from the pyrimido[4,5-d]pyrimidine-2,4-dione SAR framework [1].
| Evidence Dimension | C7 substituent identity and predicted kinase selectivity profile |
|---|---|
| Target Compound Data | C7 = n-butylamino (-NH-(CH2)3-CH3); flexible aliphatic amine with one H-bond donor |
| Comparator Or Baseline | 3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: C7 = imidazol-1-yl; rigid aromatic heterocycle with distinct electronic and steric properties |
| Quantified Difference | Structural differentiation only; quantitative selectivity data for target compound not publicly available. Class-level SAR indicates C7 modifications modulate EGFR L858R/T790M IC50 across a >100-fold range (from subnanomolar to >100 nM) [1]. |
| Conditions | Inferred from published SAR on 20+ pyrimido[4,5-d]pyrimidine-2,4-dione analogs in EGFR L858R/T790M enzymatic assays (HTRF format, ATP at Km) [1]. |
Why This Matters
The C7 substituent is a primary driver of kinase selectivity in this scaffold; the n-butylamino group offers a distinct chemical handle for SAR exploration compared to the imidazole analog, making the target compound a non-interchangeable tool for probing kinase selectivity determinants.
- [1] Hao Y, Lyu J, Qu R, et al. J Med Chem. 2018;61(13):5609-5622. doi:10.1021/acs.jmedchem.8b00346 (SAR data for C7-substituted pyrimido[4,5-d]pyrimidine-2,4-diones). View Source
